molecular formula C17H17N3O3S B1239025 Indolin-2-one deriv. 4c

Indolin-2-one deriv. 4c

Cat. No.: B1239025
M. Wt: 343.4 g/mol
InChI Key: FHSRUXRMSRJDQV-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolin-2-one deriv. 4c, identified as 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl)indolin-2-one, is a synthetically derived compound noted for its remarkable affinity and selectivity for the dopamine D4 receptor subtype . In vitro receptor binding assays have demonstrated that this compound exhibits a high binding affinity for the D4 receptor with a K(i) value of 0.5 nM, showing selectivity towards D2-like receptors . This specific pharmacological profile makes this compound a valuable chemical tool for researchers in neuroscience and pharmacology, particularly for studies aimed at understanding the distinct functions of dopamine receptor subtypes and for the potential development of targeted therapeutics for neurological and psychiatric disorders. The indolin-2-one core structure is recognized in medicinal chemistry for its versatility and is found in several biologically active molecules, underscoring its relevance in drug discovery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

(3Z)-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide

InChI

InChI=1S/C17H17N3O3S/c18-24(22,23)12-5-6-16-13(9-12)14(17(21)20-16)8-11-7-10-3-1-2-4-15(10)19-11/h5-9,19H,1-4H2,(H,20,21)(H2,18,22,23)/b14-8-

InChI Key

FHSRUXRMSRJDQV-ZSOIEALJSA-N

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O

Synonyms

2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)-2,3-dihydro-1H-indole-5-sulfonic acid amide
SU 6657
SU-6657
SU6657

Origin of Product

United States

Scientific Research Applications

Synthesis of Indolin-2-one Derivative 4c

Indolin-2-one derivative 4c can be synthesized through various methods, including cyclo-condensation reactions involving isatin derivatives and hydrazine. Recent studies have utilized deep eutectic solvents and ultrasound to enhance yields and efficiency during synthesis, achieving yields of up to 95% for related compounds . The synthesis not only focuses on yield but also on the structural optimization to enhance biological activity.

Biological Activities

Indolin-2-one derivative 4c exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Indolin-2-one derivatives have shown promising anticancer properties. For instance, compound 4c demonstrated potent inhibition against several cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics. In a study assessing various derivatives, compound 4c showed an IC50 value of 2.10 μM against HepG2 liver cancer cells, indicating strong anticancer potential .

Antiviral Activity

Recent research has identified indolin-2-one derivatives as effective inhibitors of HIV-1 replication. Compound 4c was part of a series that exhibited dual inhibitory activity against reverse transcriptase functions, which is crucial for viral replication . The ability to target multiple mechanisms makes these compounds valuable in the development of antiviral therapies.

Anti-inflammatory and Analgesic Properties

Indolin-2-one derivatives have been evaluated for their anti-inflammatory and analgesic activities. Compounds related to 4c were assessed in terms of their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Some derivatives showed significantly lower ulcerogenicity compared to indomethacin, a common NSAID, suggesting a safer profile for long-term use .

Case Studies

Several case studies illustrate the effectiveness of Indolin-2-one derivative 4c in various applications:

Study Application Findings
Anticancer Evaluation HepG2 Cell LineCompound 4c exhibited an IC50 value of 2.10 μM, indicating potent anticancer activity compared to standard treatments .
HIV Inhibition Dual TargetingA series including 4c inhibited HIV-1 replication through multiple mechanisms with low micromolar efficacy .
Anti-inflammatory Testing COX InhibitionCompounds related to 4c showed good docking scores against COX enzymes, indicating strong potential as anti-inflammatory agents .

Q & A

Q. How can computational approaches predict potential off-target interactions of Indolin-2-one derivative 4c?

  • Methodological Answer : Perform pharmacophore modeling (e.g., Schrödinger Phase) to identify structural motifs prone to off-target binding. Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability in binding pockets of non-target kinases. Validate predictions via broad-spectrum kinase profiling panels (e.g., Eurofins KinaseProfiler) .

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